N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a furan ring, a morpholine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate electrophile.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the furan and morpholine rings can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-methoxyethyl)-2-(2-methoxyphenoxy)acetamide
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
Uniqueness
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its combination of a furan ring, morpholine ring, and sulfonamide group, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-14-4-6-15(7-5-14)24(20,21)18-13-16(17-3-2-10-23-17)19-8-11-22-12-9-19/h2-7,10,16,18H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSYRDPQKSEGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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